Mu-Opioid Receptor (MOR) Agonist Activity: 2-Cyano-3-morpholinoacrylamide Exhibits Nanomolar Potency (EC50 52 nM) Distinct from Prototypical Agonists
2-Cyano-3-morpholinoacrylamide demonstrates functional agonist activity at the human mu-opioid receptor (MOR) with an EC50 of 52 nM in a cAMP accumulation assay using CHOK1 cells [1]. This potency is comparable to the endogenous opioid peptide endomorphin I (EC50 86 nM) but lower than the synthetic high-affinity agonist DAMGO (EC50 31 nM) in similar cell-based assays [2]. The compound also exhibits binding affinity with Ki values of 64 nM and 118 nM in displacement assays using [3H]-DAMGO, indicating a moderate affinity profile that may offer a distinct pharmacological window compared to high-affinity, high-efficacy MOR agonists associated with greater adverse effect liability [1].
| Evidence Dimension | MOR functional activity (EC50) and binding affinity (Ki) |
|---|---|
| Target Compound Data | EC50 = 52 nM (cAMP accumulation); Ki = 64 nM and 118 nM (binding) |
| Comparator Or Baseline | DAMGO EC50 = 31 nM; Endomorphin I EC50 = 86 nM (cAMP assay in hMOR-expressing cells); DAMGO Ki ~1–2 nM in related assays |
| Quantified Difference | Target compound is ~1.7-fold less potent than DAMGO but ~1.7-fold more potent than endomorphin I in functional assays; binding affinity is ~30- to 60-fold lower than DAMGO |
| Conditions | Human MOR expressed in CHOK1 cells; cAMP accumulation measured by HTRF assay; [3H]-DAMGO displacement in cell membranes |
Why This Matters
This moderate potency and affinity profile differentiates 2-cyano-3-morpholinoacrylamide from both high-efficacy and low-potency MOR ligands, making it a valuable tool compound for probing biased signaling pathways or for developing analgesics with reduced on-target adverse effects.
- [1] BindingDB. BDBM50548568 (CHEMBL4781352) Mu-type opioid receptor (MOR) activity data: EC50 52 nM, Ki 64 nM, Ki 118 nM. 2023. View Source
- [2] Margas, W., et al. (2017). Modulation of Ca2+ channels by heterologously expressed wild-type and mutant human μ-opioid receptors. J Neurophysiol, 117(2), 537-548. (Referenced for comparator DAMGO and endomorphin I EC50 values). View Source
